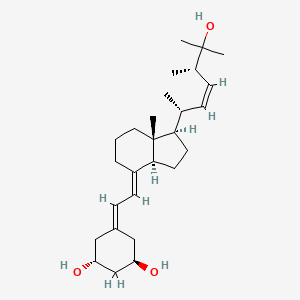
Hydroxyzine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyzine-d8 is a deuterium-labeled version of hydroxyzine, a first-generation antihistamine. It is primarily used as an internal standard in mass spectrometry for the quantification of hydroxyzine. Hydroxyzine itself is known for its sedative, anxiolytic, and antiemetic properties, and is commonly used to treat anxiety, tension, and allergic conditions such as pruritus and chronic urticaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyzine-d8 involves the coupling of piperazine-d8 with 4-chlorobenzhydryl chloride, followed by the reaction of the intermediate with 2-(2-chloroethoxy) ethanol. This process yields this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxyzine-d8 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium peroxymonosulfate (Oxone) is commonly used as an oxidizing agent.
Substitution: Reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Applications De Recherche Scientifique
Hydroxyzine-d8 is widely used in scientific research, particularly in:
Mécanisme D'action
Hydroxyzine-d8, like hydroxyzine, acts as a potent and selective histamine H1 receptor inverse agonist. This action is responsible for its antihistamine and sedative effects. Hydroxyzine also exhibits anxiolytic properties by inhibiting the activity of certain subcortical areas of the central nervous system .
Comparaison Avec Des Composés Similaires
Diphenhydramine: Another first-generation antihistamine with similar sedative and anxiolytic properties but a different chemical structure.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to hydroxyzine.
Uniqueness: Hydroxyzine-d8 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of hydroxyzine in various samples, providing a significant advantage in pharmacokinetic and forensic studies .
Propriétés
Numéro CAS |
1189480-47-4 |
|---|---|
Formule moléculaire |
C21H19ClN2O2D8 |
Poids moléculaire |
382.96 |
Apparence |
Yellow Oil |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
68-88-2 (unlabelled) |
Synonymes |
1-(p-Chloro-a-phenylbenzyl)-4-[2-(2-hydroxyethoxy)ethyl)]piperazine-d8; Hydroxizine-d8; 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]ethanol; NSC 169188-d; Tran-Q-d8; Tranquizine-d8 |
Étiquette |
Hydroxyzine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


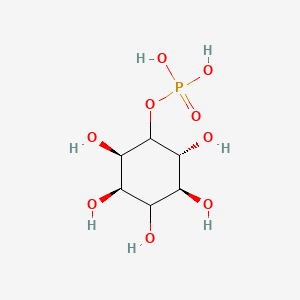
![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)
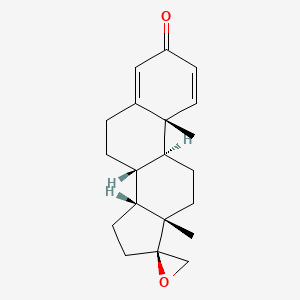
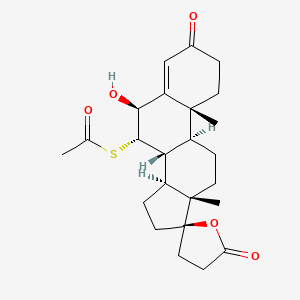

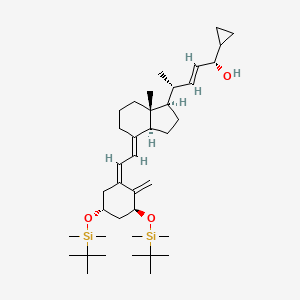
![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)
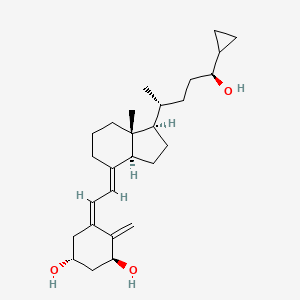
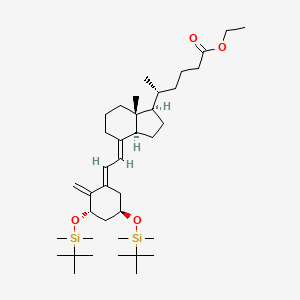
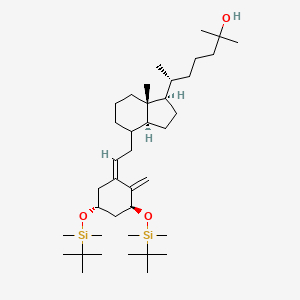
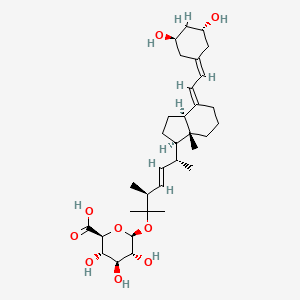
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
